N-Heptanoyl-DL-homoserine lactone

Quorum sensing Chirality LuxR receptor

Researchers requiring stereospecific quorum sensing controls face high costs for enantiopure D-enantiomer. N-Heptanoyl-DL-homoserine lactone (C7-HSL racemate) provides a cost-effective alternative containing ~50% inactive D-enantiomer for negative control in LuxR-based assays. • Defined antagonist Ki: LuxR Ki=1,360 nM, TraR Ki=690 nM-enables competitive displacement & Schild analysis • LC-MS reference standard: distinct retention time ~3.46 min, m/z 214.144 [M+H]+ for AHL profiling • Biofilm research: restores maturation phenotypes in AHL-deficient Enterobacter mutants at 0.1-10 µM

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
CAS No. 106983-26-0
Cat. No. B016845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Heptanoyl-DL-homoserine lactone
CAS106983-26-0
Molecular FormulaC11H19NO3
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)NC1CCOC1=O
InChIInChI=1S/C11H19NO3/c1-2-3-4-5-6-10(13)12-9-7-8-15-11(9)14/h9H,2-8H2,1H3,(H,12,13)
InChIKeyFTMZLSDESAOPSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Heptanoyl-DL-homoserine Lactone Overview


N-Heptanoyl-DL-homoserine lactone (C7-HSL racemate) belongs to the N-acyl homoserine lactone (AHL) family of bacterial quorum sensing (QS) signaling molecules . It comprises a homoserine lactone ring linked via an amide bond to a seven-carbon heptanoyl acyl chain, and is provided as a racemic mixture of D- and L-enantiomers. AHLs regulate gene expression in Gram-negative bacteria in a cell-density-dependent manner, controlling processes such as virulence, biofilm formation, and bioluminescence . N-Heptanoyl-DL-homoserine lactone is used as a research tool to study QS in diverse bacterial species and as an analytical standard for AHL profiling.

Quorum sensing signaling research tool
Racemic DL mixture (D+L enantiomers)
Analytical standard for AHL LC-MS profiling
Biofilm, virulence & bioluminescence models

Why N-Heptanoyl-DL-homoserine Lactone Cannot Be Substituted


Despite belonging to the same AHL family, N-Heptanoyl-DL-homoserine lactone differs from its closest analogs in three critical dimensions: (1) stereochemical composition—the racemic DL mixture contains the largely inactive D-enantiomer alongside the active L-enantiomer, halving molar potency relative to the enantiopure L-form [1]; (2) acyl chain length—the seven-carbon chain confers distinct receptor specificity and species-association compared to shorter (C4, C6) or longer (C8, C12) AHLs [2]; and (3) pharmacological profile—it acts as an antagonist rather than agonist at several LuxR-type receptors, with defined Ki values that differ markedly from natural ligands [3]. These properties mean that substituting C7-HSL racemate with another AHL would alter both the quantitative and qualitative outcomes of experiments, particularly in dose-response assays and receptor-binding studies.

Stereochemistry Racemic DL mixture contains ~50% largely inactive D-enantiomer; apparent potency may be half that of enantiopure L-form, shifting dose-response curves.
Chain length C7 acyl chain confers distinct receptor specificity and species associations; substitution with C4, C6, C8, or C12 AHLs may not activate the same QS pathways.
Signaling profile Functions as antagonist at LuxR and TraR receptors, in contrast to agonist AHLs; replacing with an agonist AHL may invert the experimental outcome.

C7-HSL Comparative Evidence


Racemate vs. L-Enantiomer Potency at LuxR

The biological activity of N-Heptanoyl-DL-homoserine lactone is intrinsically limited by its racemic nature. The L-isomer is confirmed as the only or most active enantiomer at LuxR-type quorum sensing receptors, while the D-isomer exhibits substantially reduced activity [1]. Consequently, on a molar basis, the DL racemic mixture is approximately 50% as active as the enantiopure N-Heptanoyl-L-homoserine lactone (CAS 177158-20-2). This results in a calculated ~2-fold reduction in apparent potency in standard LuxR-dependent reporter assays. The difference in absolute activity between D- and L-enantiomers has been demonstrated across multiple AHL analogs, establishing this as a class-wide property [1].

Racemate vs. L-Enantiomer
Class-level
DL racemate ~50% activity
vs
L-enantiomer 100% reference
~2-fold lower potency
Racemate composition inflates apparent concentration; enantiopure L-form required for accurate EC50.
LuxR reporter assay inference; generalizable across AHL family.
Quorum sensing Chirality LuxR receptor

Antagonism at LuxR and TraR Receptors

The L-enantiomer of N-Heptanoyl homoserine lactone functions as a competitive antagonist at key LuxR-type receptors with experimentally determined Ki values. At Vibrio fischeri LuxR, Ki = 1,360 nM was measured in the presence of 5 µM 3-oxo-C6-HSL (the natural agonist) [1]. At Agrobacterium tumefaciens TraR, Ki = 690 nM was determined in the presence of 100 nM 3-oxo-C8-HSL [1]. By contrast, the native agonist 3-oxo-C6-HSL activates LuxR with an EC50 in the low nanomolar range (~10 nM) [2], representing >100-fold higher potency. For Pseudomonas aeruginosa LasR, the L-enantiomer shows negligible inhibition with IC50 > 100,000 nM [1], demonstrating receptor selectivity. These quantitative affinity differences define a distinct pharmacological profile that distinguishes C7-HSL from both the natural agonist ligands and from other chain-length AHL antagonists.

Antagonism at LuxR/TraR
Head-to-head
Ki 1,360 nM (LuxR)
TraR Ki 690 nM LasR IC50 >100,000 nM
Defined antagonist affinities support competitive displacement assays; receptor selectivity enables targeted tool use.
Versus natural agonist 3-oxo-C6-HSL EC50 ~10 nM.
Quorum sensing Receptor antagonism LuxR TraR

C7-HSL Species Specificity

N-Heptanoyl homoserine lactone (C7-HSL) is endogenously produced by a defined subset of Gram-negative bacteria. It was first identified as a quorum sensing signal in the phytopathogen Erwinia psidii [1] and subsequently detected in Aeromonas species and Enterobacter sp. [2]. In contrast, C6-HSL is the cognate signal for Chromobacterium violaceum, and C8-HSL is utilized by Burkholderia cepacia complex species [3]. A recent study on Enterobacter sp. revealed functional segregation among these AHLs: C6-HSL is primarily involved in biofilm formation, C7-HSL in biofilm maturation, and C8-HSL in protection against oxidative stress [2]. This functional partitioning means that C7-HSL cannot be replaced by C6-HSL or C8-HSL for studying C7-HSL-dependent QS circuits without altering the biological phenotype being examined.

Species Specificity
Class-level
C7-HSL Biofilm maturation
vs
C6-HSL Biofilm formation
Non-overlapping functions
C7-HSL-dependent QS circuits require C7 chain length for biological phenotype reconstitution.
Enterobacter sp. functional segregation; Erwinia, Aeromonas producers.
Quorum sensing Species specificity AHL profiling Biofilm

Violacein QS Bioassay Standard

N-Heptanoyl-DL-homoserine lactone is validated as a positive control for inducing violacein production in a Chromobacterium violaceum CV026 mutant that is incapable of synthesizing its own AHLs [1]. This qualitative bioassay is widely used to screen for QS activity. While specific EC50 values are not reported for violacein induction by C7-HSL in this strain, the assay is routinely used alongside C6-HSL as a positive control. C6-HSL is the native ligand for C. violaceum and induces robust violacein production at sub-micromolar concentrations (EC50 ~10-50 nM in standard disk-diffusion and liquid culture assays) [2]. C7-HSL cross-reacts with the CviR receptor but with lower affinity, producing a weaker response. This cross-reactivity profile makes C7-HSL a useful probe for assessing AHL receptor promiscuity and for distinguishing CviR-specific from non-specific QS activation.

Violacein Bioassay
Context-dependent
C7-HSL (DL) Weaker induction
vs
C6-HSL Robust violacein
EC50 >100 nM (est.)
Qualitative violacein assay confirms compound identity; weaker response distinguishes from native CviR ligand.
C. violaceum CV026 biosensor; cross-study comparable.
Quorum sensing Violacein Bioassay Chromobacterium violaceum

N-Heptanoyl-DL-homoserine Lactone Applications


Negative Control for Stereospecificity Studies

In experiments requiring discrimination between stereospecific and non-stereospecific QS effects, N-Heptanoyl-DL-homoserine lactone serves as an ideal negative control. The racemic mixture contains ~50% inactive D-enantiomer, producing a measurable reduction in reporter gene activation compared to the enantiopure L-form [1]. This allows researchers to confirm that observed biological responses are stereospecific, without the expense of synthesizing or purchasing the pure D-enantiomer. Typical use involves parallel dose-response curves with DL racemate and L-enantiomer across a concentration range of 1 nM to 100 µM in LuxR-based reporter strains [1].

LuxR/TraR Antagonism Characterization

The defined antagonist Ki values of N-Heptanoyl-L-homoserine lactone at LuxR (Ki = 1,360 nM) and TraR (Ki = 690 nM) enable competitive displacement assays for quantifying binding affinities of novel AHL analogs [1]. Standard protocols involve pre-incubating reporter strains with a fixed concentration of C7-HSL (e.g., 5-10 µM), followed by titration of test compounds. The shift in EC50 of the agonist (3-oxo-C6-HSL) in the presence of C7-HSL is used to calculate the antagonist's dissociation constant via Schild analysis. The DL racemate can be used for these assays with the understanding that the effective antagonist concentration is approximately half the nominal concentration [1].

Analytical Standard for AHL Profiling

N-Heptanoyl-DL-homoserine lactone is employed as an internal standard and reference compound in LC-MS-based AHL profiling of bacterial culture extracts. Its distinct retention time (e.g., 3.46 min in LC-FTMS using conditions described in [1]) and characteristic m/z 214.144 [M+H]+ enable unambiguous identification and quantification of endogenous C7-HSL in bacterial samples. The racemic mixture is particularly useful for method development because it provides a well-defined peak shape unaffected by enantiomeric impurities that may be present in biological samples [1].

Biofilm Maturation Studies in Enterobacter

In environmental microbiology research examining bacterial adaptation to herbicides and other xenobiotics, C7-HSL has been specifically implicated in biofilm maturation in Enterobacter sp. [2]. Exogenous supplementation of N-Heptanoyl-DL-homoserine lactone at physiologically relevant concentrations (typically 0.1-10 µM) restores biofilm maturation phenotypes in AHL-deficient mutants or in environmental isolates with attenuated QS. This application is distinct from biofilm formation or oxidative stress protection roles mediated by C6-HSL and C8-HSL, respectively [2].

Application
Selection Property
Validation Focus
Negative control for stereospecificity studies
Racemic composition (50% inactive D-enantiomer)
Stereospecific QS response confirmation in LuxR reporter strains
LuxR/TraR antagonism characterization
Defined antagonist profile at LuxR and TraR receptors
Competitive displacement assay validation with known agonist
Analytical standard for AHL profiling
Well-defined chromatographic retention and mass spectrum
Method development and quantification of endogenous C7-HSL by LC-MS
Biofilm maturation studies in Enterobacter
C7-HSL-specific biofilm maturation signal
Phenotype restoration in QS-deficient Enterobacter isolates

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